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Compound of Interest

Compound Name: Ditosylmethane

Cat. No.: B090914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural

validation of ditosylmethane derivatives. It offers a comparative analysis of spectroscopic and

crystallographic methods, complete with experimental data and detailed protocols to aid

researchers in the unambiguous characterization of these compounds.

Structural Elucidation: A Multi-faceted Approach
The definitive structural confirmation of synthesized organic compounds is paramount for

ensuring their identity, purity, and for understanding their structure-activity relationships. For

ditosylmethane derivatives, a combination of spectroscopic and crystallographic techniques is

essential for unambiguous characterization. This guide compares the utility of Nuclear

Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray

Crystallography.

Data Presentation: Spectroscopic and Physical
Properties
The following tables summarize key data for bis(p-toluenesulfonyl)methane, a representative

ditosylmethane derivative, and a closely related analog for comparative analysis.

Table 1: Physicochemical Properties
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Property Bis(p-toluenesulfonyl)methane

Molecular Formula C₁₅H₁₆O₄S₂[1]

Molecular Weight 324.41 g/mol [1]

CAS Number 15310-28-8[1]

Melting Point 137-139 °C[1]

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Compound
Chemical Shift (δ)
ppm

Multiplicity Assignment

p-Toluenesulfonic

acid*
7.51 d, J = 7.9 Hz 2H, Ar-H

7.14 d, J = 7.8 Hz 2H, Ar-H

2.27 s 3H, CH₃

Note: Specific ¹H NMR data for bis(p-toluenesulfonyl)methane was not readily available. Data

for p-toluenesulfonic acid is provided to show characteristic peaks of the tosyl group.[2] For

bis(p-toluenesulfonyl)methane, an additional singlet for the methylene bridge protons (CH₂)

would be expected, likely in the range of 4-5 ppm.

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Compound Chemical Shift (δ) ppm

p-Toluenesulfonic acid* 144.68, 139.04, 128.83, 125.95, 21.25

Note: Specific ¹³C NMR data for bis(p-toluenesulfonyl)methane was not readily available. Data

for p-toluenesulfonic acid is provided for characteristic tosyl group signals.[2] For bis(p-

toluenesulfonyl)methane, a signal for the methylene bridge carbon would also be present.

Table 4: Mass Spectrometry Data (Electron Ionization)
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Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)

Bis(phenylsulfonyl)methane* 296
155 (loss of C₆H₅SO₂), 141

(C₆H₅SO₂⁺), 93, 77 (C₆H₅⁺)

Note: The mass spectrum for bis(p-toluenesulfonyl)methane was not available. The

fragmentation pattern of the closely related bis(phenylsulfonyl)methane is presented for

comparison.[3] The fragmentation of aromatic sulfones often involves the loss of SO₂.[4][5][6]

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy of
Sulfonyl Compounds
Objective: To determine the chemical structure and purity of ditosylmethane derivatives.

Materials:

Ditosylmethane derivative (5-10 mg)

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

5 mm NMR tubes

Internal standard (e.g., Tetramethylsilane - TMS)

Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an

internal standard (δ = 0.00 ppm).

Instrument Setup: The analysis is performed on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:
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Use a standard single-pulse experiment.

Set the spectral width to approximately 12-16 ppm.

Use a relaxation delay of 1-5 seconds.

Acquire 16-64 scans for a good signal-to-noise ratio.[7]

¹³C NMR Acquisition:

Use a standard proton-decoupled single-pulse experiment.

Set the spectral width to approximately 0-220 ppm.

Use a relaxation delay of 2-5 seconds.

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio, which may

range from 128 to several thousand depending on the sample concentration.[8]

Data Processing: Process the acquired data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Integrate the signals in the ¹H

NMR spectrum and determine the chemical shifts and coupling constants. Determine the

chemical shifts of the signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) of Aromatic Sulfones
Objective: To determine the molecular weight and fragmentation pattern of ditosylmethane
derivatives.

Materials:

Ditosylmethane derivative

Volatile organic solvent (e.g., acetonitrile, methanol)

Protocol:

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
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Instrumentation: The analysis is typically performed using a Liquid Chromatography-Mass

Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source or a Gas

Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI)

source.

LC-MS/MS (ESI) Protocol for Sulfonamides:

The sample is introduced into the mass spectrometer via an HPLC system.

A common mobile phase consists of a gradient of 0.1% formic acid in water and

acetonitrile.

The mass spectrometer is operated in positive ion multiple reaction monitoring (MRM)

mode.[9]

Key source parameters such as gas temperature, gas flow, nebulizer pressure, and

capillary voltage are optimized for the specific analyte.[9]

Data Analysis: The resulting mass spectrum will show the molecular ion peak and various

fragment ions. The fragmentation pattern of aromatic sulfonamides often involves the

elimination of SO₂.[6] Analysis of these fragments helps to confirm the structure of the

compound.

Single-Crystal X-ray Diffraction of Small Organic
Molecules
Objective: To obtain the precise three-dimensional atomic and molecular structure of a

ditosylmethane derivative.

Materials:

High-purity ditosylmethane derivative

Suitable solvent or solvent system for crystallization

Protocol:
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Crystal Growth: This is a critical and often challenging step. High-quality single crystals are

grown by methods such as slow evaporation of a saturated solution, vapor diffusion, or slow

cooling of a supersaturated solution. A variety of solvents should be screened to find optimal

conditions.

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is

selected under a microscope and mounted on a goniometer head.

Data Collection:

The crystal is placed in a single-crystal X-ray diffractometer and irradiated with a

monochromatic X-ray beam.

The diffraction pattern is recorded on a detector as the crystal is rotated.

Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal

vibrations.[10]

Structure Solution and Refinement:

The diffraction data is processed to determine the unit cell dimensions and space group.

The initial crystal structure is solved using direct methods or Patterson methods.

The structural model is then refined against the experimental data to obtain the final,

accurate three-dimensional structure.

Mandatory Visualization: Experimental Workflow
and Logical Relationships
The following diagrams illustrate key workflows and logical relationships relevant to the study of

ditosylmethane derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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